1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IBC 293 involves the reaction of 1H-1,2,3-benzotriazole with isopropyl bromide in the presence of a base, followed by carboxylation. The reaction conditions typically include:
Solvent: Dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3)
Temperature: Room temperature to 80°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of IBC 293 follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent quality and yield
Purification: Using techniques such as recrystallization or chromatography to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
IBC 293 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides
Reduction: Can be reduced to form corresponding amines
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Corresponding oxides
Reduction: Corresponding amines
Substitution: Various substituted benzotriazole derivatives
Scientific Research Applications
IBC 293 has a wide range of applications in scientific research, including:
Chemistry: Used as a selective agonist for studying GPR109B receptor functions
Biology: Investigates metabolic processes in adipocytes
Medicine: Potential therapeutic applications in metabolic disorders
Industry: Used in the development of new drugs targeting GPR109B receptor
Mechanism of Action
IBC 293 exerts its effects by binding to the GPR109B receptor, a human orphan G-protein-coupled receptor expressed in adipocytes . This binding activates the receptor, leading to a cascade of intracellular signaling pathways that regulate metabolic processes such as lipolysis . The molecular targets and pathways involved include:
- GPR109B receptor activation
- Intracellular signaling cascades : Involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA)
Comparison with Similar Compounds
IBC 293 is unique in its high selectivity for the GPR109B receptor over the GPR109A receptor . Similar compounds include:
Properties
IUPAC Name |
1-propan-2-ylbenzotriazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)13-9-4-3-7(10(14)15)5-8(9)11-12-13/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTVRAJKELSHCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)O)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371532 | |
Record name | 1-(Propan-2-yl)-1H-benzotriazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-41-1 | |
Record name | 1-(Propan-2-yl)-1H-benzotriazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 306935-41-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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